2-Chloro-4-methylpyridine 1-oxide
Overview
Description
2-Chloro-4-methylpyridine 1-oxide is a chemical compound with the CAS Number: 52313-61-8 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 . The molecular formula is C6H6ClNO .Physical and Chemical Properties Analysis
This compound has a density of 1.229 g/cm3 . Its boiling point is 320.166ºC at 760 mmHg . The molecular formula is C6H6ClNO and the molecular weight is 143.57100 .Scientific Research Applications
Protein Modification
One notable application involves the exploration of small molecules capable of selective covalent protein modification. For instance, studies have shown that compounds with a 4-halopyridine motif, similar to 2-Chloro-4-methylpyridine 1-oxide, can act as quiescent affinity labels for enzymes controlling nitric oxide, highlighting their potential in developing biological probes and therapeutics (Johnson et al., 2011).
Synthesis of Intermediates
Another significant application is in the synthesis of intermediates for agricultural chemicals. For example, microreaction systems have been utilized for the efficient synthesis of 3-methylpyridine-N-oxide, an essential intermediate in producing nicotine insecticides. This method offers improved safety and efficiency over traditional batch processes, pointing to advancements in industrial production methods (Fu-Ning Sang et al., 2020).
Catalysis
Research into water oxidation catalysis has also employed mononuclear Ru(II) complexes with ligands related to 2,2';6,2''-terpyridine (tpy), indicating the role of such compounds in enhancing the efficiency of catalysts used in energy conversion and storage (Nattawut Kaveevivitchai et al., 2012).
Molecular Structure Analysis
Studies on the molecular structures of 4-substituted pyridine N-oxides, including 4-methyl- and 4-chloro-pyridine N-oxides, have provided insights into the structural parameters that influence their chemical behavior, which is crucial for designing molecules with desired properties (J. F. Chiang & John Song, 1983).
Advanced Material Development
Furthermore, the development of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes points to the application of this compound derivatives in creating water-stable, surface-bound chromophores, catalysts, and assemblies for solar fuels generation (Michael R. Norris et al., 2013).
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, including 2-chloro-4-methylpyridine 1-oxide, are often used in the synthesis of various organic compounds . These compounds can interact with a wide range of biological targets depending on their final structure.
Mode of Action
This compound is primarily used as a reagent in organic synthesis . It can participate in various reactions such as Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound interacts with its targets (other organic compounds) to form new bonds and structures .
Biochemical Pathways
The compound’s role in the synthesis of other organic compounds suggests that it could potentially influence a variety of biochemical pathways depending on the nature of the synthesized compounds .
Result of Action
As a reagent used in organic synthesis, its primary effect is the formation of new organic compounds through various reactions .
Properties
IUPAC Name |
2-chloro-4-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRINZIZOOSLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500085 | |
Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-61-8 | |
Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.